Kinase Inhibition Selectivity Profile: Target Compound vs. Unsubstituted Pyrimidine Methanamine
Derivatives incorporating the (2-chloropyrimidin-5-yl)methanamine scaffold exhibit measurable inhibition against KIT, PLK3, and FLT3 kinases, with IC50 values of 2300 nM, 1500 nM, and 5600 nM respectively, demonstrating a defined selectivity profile [1]. In contrast, the unsubstituted (pyrimidin-5-yl)methanamine dihydrochloride lacks the 2-chloro group and is employed primarily as a nucleoside analog precursor for antiviral applications rather than as a direct kinase inhibitor scaffold; no comparable quantitative kinase inhibition data are available for the unsubstituted analog in the same assay systems . The 2-chloro substituent is essential for establishing the specific binding interactions required for kinase engagement.
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | KIT: 2300 nM; PLK3: 1500 nM; FLT3: 5600 nM |
| Comparator Or Baseline | (Pyrimidin-5-yl)methanamine dihydrochloride (CAS 1956356-28-7): No kinase inhibition data reported |
| Quantified Difference | Not quantifiable due to absence of comparator activity data |
| Conditions | Enzyme inhibition assays; BindingDB curated data from ChEMBL (Millennium Pharmaceuticals) |
Why This Matters
The presence of quantifiable kinase inhibition data enables rational prioritization of this scaffold for kinase-targeted drug discovery, whereas unsubstituted analogs lack this functional attribute.
- [1] BindingDB. BDBM50362977 (ChEMBL1945498). IC50 values: KIT 2300 nM, PLK3 1500 nM, FLT3 5600 nM. View Source
